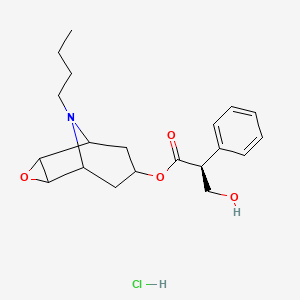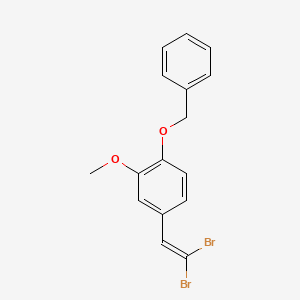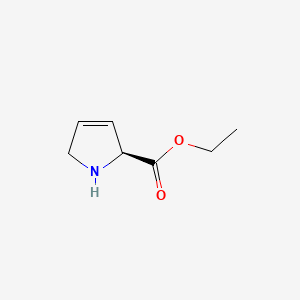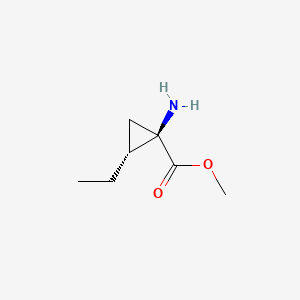
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with significant importance in various scientific fields. This compound is known for its unique structural features, which include a cyclopropane ring substituted with an amino group and an ester group. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a chiral catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-Methyl 1-amino-2-ethylcyclopropanecarboxylate: The enantiomer of the compound with different stereochemistry.
Ethyl 1-amino-2-ethylcyclopropanecarboxylate: A similar compound with an ethyl ester group instead of a methyl ester.
1-Amino-2-ethylcyclopropanecarboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
(1R,2R)-Methyl1-amino-2-ethylcyclopropanecarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its rigid cyclopropane ring and functional groups make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
138457-96-2 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.186 |
IUPAC-Name |
methyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5-,7-/m1/s1 |
InChI-Schlüssel |
OGJFOUDGUGGQPA-IYSWYEEDSA-N |
SMILES |
CCC1CC1(C(=O)OC)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)

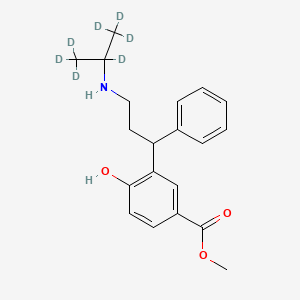
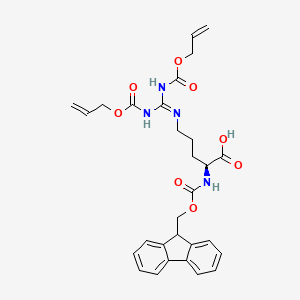
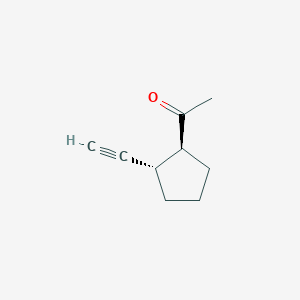
![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)
